molecular formula C14H21NO2 B128152 Tridesmethylvenlafaxine CAS No. 149289-29-2

Tridesmethylvenlafaxine

Katalognummer: B128152
CAS-Nummer: 149289-29-2
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: BHCUWXACHAFFSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tridesmethylvenlafaxine is a metabolite of venlafaxine, a bicyclic antidepressant commonly categorized as a serotonin-norepinephrine reuptake inhibitor. This compound is significant in the field of pharmacology due to its role in the metabolic pathway of venlafaxine, contributing to its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tridesmethylvenlafaxine involves the demethylation of venlafaxine. This process typically includes the use of reagents such as formaldehyde and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent like methanol or ethanol, and the temperature is maintained at a specific range to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Tridesmethylvenlafaxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antidepressant Activity:
Tridesmethylvenlafaxine is primarily recognized for its role as an active metabolite of venlafaxine. It retains similar pharmacological properties, contributing to the drug's overall efficacy in treating major depressive disorder (MDD). Studies indicate that TDV has a higher affinity for norepinephrine transporters compared to serotonin transporters, which may enhance its antidepressant effects .

Neurotoxicity Studies:
Research has documented adverse reactions associated with high plasma concentrations of venlafaxine and its metabolites, including TDV. For instance, cases of neurotoxicity have been reported where elevated levels of TDV were linked to symptoms such as agitation and tachycardia . This highlights the importance of monitoring metabolite levels in patients receiving venlafaxine treatment.

Environmental Research

Biodegradation Studies:
TDV has been studied for its environmental fate, particularly in wastewater treatment processes. Research indicates that TDV can undergo degradation under both aerobic and anaerobic conditions. Field studies have demonstrated that wastewater treatment plants can effectively reduce the concentration of TDV, thus mitigating its environmental impact .

Study Type Findings
Laboratory TestsTDV showed significant degradation rates under anaerobic conditions.
Field StudiesWastewater treatment plants effectively reduced TDV concentrations.

Clinical Implications

Overdose and Toxicity:
Clinical observations have noted that overdose situations involving venlafaxine often include elevated levels of TDV. In cases where patients presented with severe symptoms like tachycardia and altered consciousness, TDV was frequently identified as a contributing factor . Understanding the toxicological profile of TDV is crucial for healthcare providers in managing overdose cases.

Genetic Variability in Metabolism:
The metabolism of venlafaxine to TDV is influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6. Patients with poor metabolizer phenotypes may exhibit higher plasma concentrations of TDV, leading to increased risk of adverse effects . This variability underscores the need for personalized medicine approaches when prescribing venlafaxine.

Case Studies

Several case studies have documented the clinical significance of TDV:

  • Case Study 1: A patient treated with venlafaxine experienced severe neurotoxicity attributed to high plasma levels of TDV (1300 µg/L). The patient exhibited symptoms such as tachycardia and agitation, which subsided after discontinuation of the medication .
  • Case Study 2: In a cohort study assessing venlafaxine's effects during pregnancy, increased risks of preeclampsia were noted among women exposed to high doses of venlafaxine and its metabolites, including TDV .

Wirkmechanismus

The mechanism of action of tridesmethylvenlafaxine is similar to that of its parent compound, venlafaxine. It inhibits the reuptake of serotonin and norepinephrine in the central nervous system, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action helps in alleviating symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tridesmethylvenlafaxine is unique due to its specific role in the metabolic pathway of venlafaxine. It provides insights into the biotransformation processes and helps in the development of new therapeutic agents with improved efficacy and safety profiles .

Biologische Aktivität

Tridesmethylvenlafaxine (TDV) is a metabolite of venlafaxine, an antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the biological activity of TDV is essential to elucidate its pharmacological effects, therapeutic potential, and safety profile. This article reviews the biological activity of TDV, supported by data tables, case studies, and detailed research findings.

Overview of Venlafaxine and Its Metabolites

Venlafaxine undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. The metabolic pathway includes the conversion to O-desmethylvenlafaxine (ODV) and further to this compound (TDV). The pharmacological profile of venlafaxine and its metabolites is crucial for understanding their therapeutic effects and side effects.

Compound Function Mechanism
VenlafaxineAntidepressantInhibits reuptake of serotonin and norepinephrine
O-desmethylvenlafaxine (ODV)Active metabolite of venlafaxineSimilar action as venlafaxine, with increased potency
This compound (TDV)Further metaboliteLess active than ODV but may contribute to overall effects

The primary mechanism of action for TDV is not fully understood; however, it is believed to retain some activity in inhibiting the reuptake of serotonin and norepinephrine, albeit at a reduced potency compared to its parent compound venlafaxine. Research indicates that TDV may also exhibit weak inhibition of dopamine reuptake, contributing to its overall pharmacological profile .

Pharmacokinetics

The pharmacokinetics of TDV are influenced by genetic polymorphisms in drug-metabolizing enzymes. For instance, individuals with certain CYP2D6 genotypes exhibit altered metabolism rates for venlafaxine and its metabolites, leading to significant variability in plasma concentrations. This variability can affect efficacy and adverse event profiles in patients .

Key Pharmacokinetic Parameters

Parameter Value
BioavailabilityApproximately 45% for venlafaxine
Volume of distribution7.5 ± 3.7 L/kg for venlafaxine
Protein binding27% for venlafaxine
Half-lifeVaries significantly based on metabolism

Clinical Implications

Clinical studies have shown that elevated plasma levels of venlafaxine and its metabolites can lead to adverse reactions such as neurotoxicity. Case studies indicate that patients with poor metabolizer genotypes (CYP2D6 PM) often experience higher plasma concentrations of venlafaxine, leading to increased risk of side effects .

Case Study Insights

  • Case Study: Neurotoxicity
    A patient with a high plasma concentration (1300 µg/L) experienced tachycardia and agitation after receiving venlafaxine treatment. Upon discontinuation, symptoms subsided, highlighting the importance of monitoring plasma levels in susceptible individuals .
  • Case Study: Genotype Influence
    A comparative study showed that patients with CYP2D6 PM genotypes had significantly higher mean C_max and AUC values for venlafaxine compared to extensive metabolizers (EM), suggesting a need for dose adjustments based on genetic testing .

Eigenschaften

IUPAC Name

4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCUWXACHAFFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344201
Record name N,N,O-Tridesmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149289-29-2
Record name Tridesmethylvenlafaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,O-Tridesmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Amino)-1-(4-hydroxyphenyl)ehtyl]cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIDESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L00G2AX0BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N,O-Tridesmethylvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tridesmethylvenlafaxine
Reactant of Route 2
Tridesmethylvenlafaxine
Reactant of Route 3
Tridesmethylvenlafaxine
Reactant of Route 4
Tridesmethylvenlafaxine
Reactant of Route 5
Tridesmethylvenlafaxine
Reactant of Route 6
Tridesmethylvenlafaxine
Customer
Q & A

Q1: What is the significance of Tridesmethylvenlafaxine in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of O-desmethylvenlafaxine. [] While the provided research paper focuses on the synthesis procedures and doesn't delve into the specific biological activities of this compound, its role as a precursor to O-desmethylvenlafaxine suggests its importance in pharmaceutical development. Further research is needed to fully understand the compound's own pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.